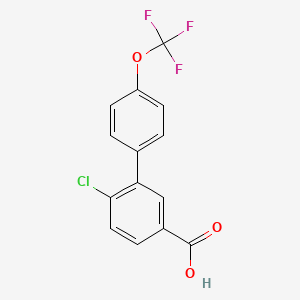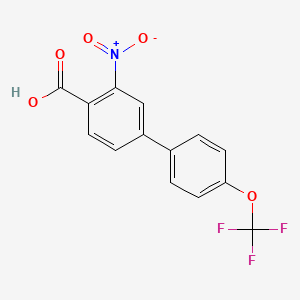
2-Methoxy-3-(4-trifluoromethoxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-(4-trifluoromethoxyphenyl)benzoic acid, or 2M3TFPB, is an organic compound with a wide range of uses in scientific research. It is a white crystalline solid with a melting point of 127–128 °C and a boiling point of 218–219 °C. It is soluble in water, alcohol, and most organic solvents. Its chemical formula is C10H7O4F3 and its molecular weight is 254.17 g/mol.
Mécanisme D'action
2M3TFPB is a weakly acidic compound, with a pKa of 4.5. It is believed to act as a proton donor in organic synthesis reactions and as a Lewis acid catalyst in polymerization reactions. It may also act as a corrosion inhibitor by forming a protective film on the surface of metals. Additionally, it may act as a fluorescent dye by interacting with metal ions in the environment.
Biochemical and Physiological Effects
2M3TFPB has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the growth of several types of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. It has also been found to inhibit the growth of several types of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. Additionally, it has been found to inhibit the growth of several types of viruses, including herpes simplex virus type 1 and type 2.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2M3TFPB in laboratory experiments has several advantages. It is relatively inexpensive and readily available. Additionally, it is relatively stable and easy to handle. However, there are also some limitations to its use. It is not soluble in organic solvents, and its solubility in water is limited. Additionally, it is not very soluble in non-polar solvents, such as hexane and ether.
Orientations Futures
2M3TFPB has a wide range of applications in scientific research, and there are many potential future directions for its use. It could be used as a reagent in the synthesis of other organic compounds, such as pharmaceuticals, pesticides, and fragrances. Additionally, it could be used as a fluorescent dye in biomedical imaging and in the detection of metal ions. Additionally, it could be used as a corrosion inhibitor in the protection of metals. Finally, it could be used as a catalyst in polymerization reactions and in the synthesis of other organic compounds.
Méthodes De Synthèse
2M3TFPB is typically synthesized through the reaction of 4-trifluoromethoxyphenol and 2-methoxybenzoic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 105–110 °C and a pressure of 1.0–1.2 MPa. The reaction is typically completed within 2–3 hours.
Applications De Recherche Scientifique
2M3TFPB is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a corrosion inhibitor. It is also used as a reagent in the synthesis of various pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory agents. Additionally, it is used as a fluorescent dye in biomedical imaging and in the detection of metal ions.
Propriétés
IUPAC Name |
2-methoxy-3-[4-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c1-21-13-11(3-2-4-12(13)14(19)20)9-5-7-10(8-6-9)22-15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCUKXFEXCVQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691796 |
Source


|
| Record name | 2-Methoxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(4-trifluoromethoxyphenyl)benzoic acid | |
CAS RN |
1261556-07-3 |
Source


|
| Record name | 2-Methoxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














